Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C25H15F5O6 This compound is characterized by the presence of a benzofuran core, a pentafluorophenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the pentafluorophenoxy group is often carried out via nucleophilic substitution reactions, where a pentafluorophenol derivative reacts with an appropriate electrophile. The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pentafluorophenoxy group, where nucleophiles such as amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino or thiol derivatives
Scientific Research Applications
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pentafluorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the benzofuran core may contribute to the compound’s ability to intercalate into DNA or interact with other biomolecules.
Comparison with Similar Compounds
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-{[(trifluoromethoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 5-{[(chlorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate
These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physicochemical properties. This compound is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric effects.
Biological Activity
Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzofuran core, an ethyl ester group, and a pentafluorophenoxyacetyl moiety. The incorporation of the pentafluorophenoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in inflammatory pathways. For instance, benzofuran derivatives have been noted for their capacity to inhibit 5-lipoxygenase (5-LO), an enzyme critical in the biosynthesis of leukotrienes, which are mediators in inflammatory responses .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It is hypothesized that the compound may inhibit leukotriene synthesis by blocking the activity of 5-LO. This mechanism is particularly relevant in the context of treating inflammatory diseases such as asthma and rheumatoid arthritis.
Anticancer Potential
Preliminary studies suggest that benzofuran derivatives can exhibit anticancer activity. For example, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Inhibition of 5-Lipoxygenase : A study demonstrated that related benzofuran derivatives effectively inhibited 5-LO with IC50 values ranging from low micromolar to sub-micromolar concentrations. This suggests that this compound may possess similar inhibitory effects .
- Antitumor Activity : In vitro studies on structurally analogous compounds have reported significant antiproliferative effects against various cancer cell lines, indicating a potential therapeutic role for this compound in oncology .
Data Tables
Properties
Molecular Formula |
C25H15F5O6 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
ethyl 5-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H15F5O6/c1-2-33-25(32)17-14-10-13(8-9-15(14)36-23(17)12-6-4-3-5-7-12)35-16(31)11-34-24-21(29)19(27)18(26)20(28)22(24)30/h3-10H,2,11H2,1H3 |
InChI Key |
UBOPBIJZVQAZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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